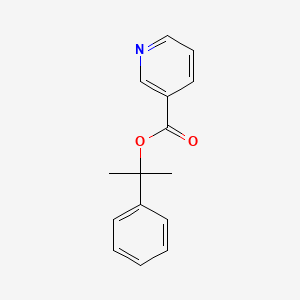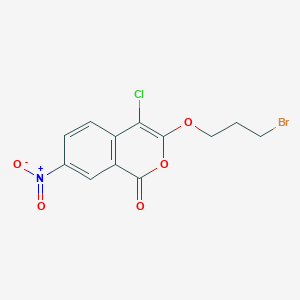
3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one is a complex organic compound with a unique structure that includes bromine, chlorine, and nitro functional groups
Métodos De Preparación
The synthesis of 3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one typically involves multiple steps. One common method includes the reaction of 3-bromopropanol with 4-chloro-7-nitro-1H-2-benzopyran-1-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzopyran ring, using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like potassium carbonate, reducing agents like hydrogen gas and palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and chlorine atoms can also participate in interactions with biological molecules, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one can be compared with similar compounds such as:
1-(3-Bromopropoxy)-4-chlorobenzene: An intermediate for the manufacture of omoconazole nitrate, a broad-spectrum antifungal agent.
(3-Bromopropoxy)-tert-butyldimethylsilane: Used to introduce propanol functionality to many pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
113251-19-7 |
|---|---|
Fórmula molecular |
C12H9BrClNO5 |
Peso molecular |
362.56 g/mol |
Nombre IUPAC |
3-(3-bromopropoxy)-4-chloro-7-nitroisochromen-1-one |
InChI |
InChI=1S/C12H9BrClNO5/c13-4-1-5-19-12-10(14)8-3-2-7(15(17)18)6-9(8)11(16)20-12/h2-3,6H,1,4-5H2 |
Clave InChI |
TWONUNLVDMCUES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=C2Cl)OCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










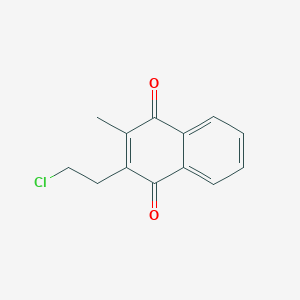
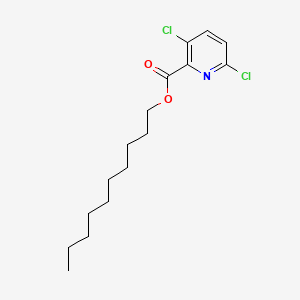
![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
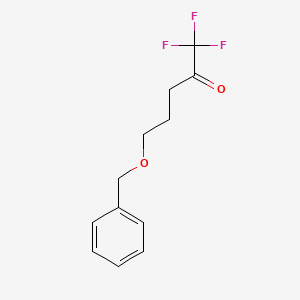
![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)
